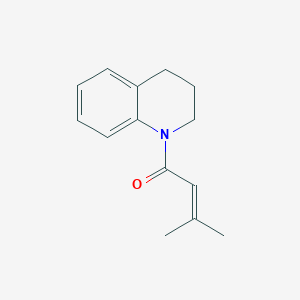
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline, also known as MBTHQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule belongs to the class of tetrahydroquinolines, which have been studied for their biological activities, including anticancer, antiviral, and antimicrobial properties. In
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. In addition, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit angiogenesis by downregulating VEGF expression. In hepatitis C virus-infected cells, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit viral replication by inhibiting the NS5B polymerase. The exact mechanism of action of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline against dengue virus and plant pathogens is still under investigation.
Biochemical and Physiological Effects:
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to have several biochemical and physiological effects. In cancer cells, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit cell proliferation and induce apoptosis. In addition, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In hepatitis C virus-infected cells, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit viral replication. In plant pathogens, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of several bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline is its synthetic accessibility, which allows for the production of large quantities of the compound. In addition, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline. One potential direction is the development of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline as a therapeutic agent for cancer and viral infections. Another potential direction is the use of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline as a building block for the synthesis of novel materials with unique properties. Additionally, further investigation is needed to fully understand the mechanism of action of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline and its potential applications in agriculture.
Méthodes De Synthèse
The synthesis of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 3-methyl-2-butenoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as sodium carbonate. The reaction yields 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline as a yellow solid with a melting point of 68-70°C. This method has been successfully used by several researchers to obtain 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline with high purity and yield.
Applications De Recherche Scientifique
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been investigated for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been studied for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has also been investigated for its antiviral activity against hepatitis C virus and dengue virus. In agriculture, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been studied for its potential use as a pesticide due to its antimicrobial activity against plant pathogens. In material science, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Nom du produit |
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C14H17NO/c1-11(2)10-14(16)15-9-5-7-12-6-3-4-8-13(12)15/h3-4,6,8,10H,5,7,9H2,1-2H3 |
Clé InChI |
LLDXRZZWHKLVLL-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)N1CCCC2=CC=CC=C21)C |
SMILES canonique |
CC(=CC(=O)N1CCCC2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)


![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)
![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)